

N-Benzyl-N-Cbz-glycine synthesis from benzylamine and glyoxylic acid

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Compound of Interest

Compound Name: N-Benzyl-N-Cbz-glycine

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Synthesis of N-Benzyl-N-Cbz-glycine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide details a proposed synthetic pathway for **N-Benzyl-N-Cbz-glycine**, a valuable building block in medicinal chemistry and peptide synthesis. The synthesis commences with the reductive amination of benzylamine and glyoxylic acid to form N-benzylglycine, which is subsequently protected in situ with a benzyloxycarbonyl (Cbz) group. This guide provides a comprehensive experimental protocol, tabulated quantitative data, and detailed workflow diagrams to facilitate its application in a research and development setting.

Synthetic Strategy: A Two-Step, One-Pot Approach

The synthesis of **N-Benzyl-N-Cbz-glycine** is designed as a sequential two-step, one-pot reaction to maximize efficiency and yield while minimizing purification steps.

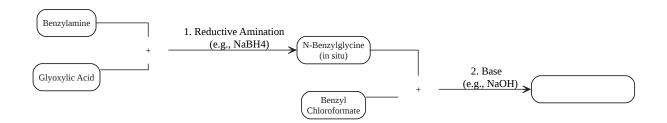
Step 1: Reductive Amination. The initial step involves the formation of an imine intermediate from the condensation of benzylamine and glyoxylic acid. This intermediate is then reduced in situ to the secondary amine, N-benzylglycine.

Step 2: N-Cbz Protection. Following the successful formation of N-benzylglycine, the reaction mixture is treated with benzyl chloroformate (Cbz-Cl) under basic conditions to yield the final



product, N-Benzyl-N-Cbz-glycine.

The overall reaction scheme is presented below:



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Caption: Overall reaction scheme for the synthesis of N-Benzyl-N-Cbz-glycine.

Experimental Protocol

This section provides a detailed, step-by-step protocol for the synthesis of **N-Benzyl-N-Cbz-glycine**.

Materials and Reagents:



Reagent	Molecular Weight (g/mol)	r Weight (g/mol) Molar Equivalents	
Benzylamine	107.15	1.0	
Glyoxylic acid	74.04	1.0	
Sodium borohydride	37.83	1.1	
Sodium hydroxide	40.00	As required	
Benzyl chloroformate	170.59	1.1	
Methanol	-	Solvent	
Diethyl ether	-	Solvent	
Hydrochloric acid (conc.)	-	For acidification	
Sodium sulfate (anhydrous)	-	Drying agent	

Procedure:

Reductive Amination:

- In a round-bottom flask equipped with a magnetic stirrer, dissolve benzylamine (1.0 eq) in methanol.
- Cool the solution to 0°C in an ice bath.
- Slowly add an aqueous solution of glyoxylic acid (1.0 eq) to the cooled benzylamine solution while stirring.
- Stir the reaction mixture at 0°C for 30 minutes to facilitate imine formation.
- Gradually add sodium borohydride (1.1 eq) portion-wise to the reaction mixture, maintaining the temperature at 0°C.
- After the addition is complete, allow the reaction to warm to room temperature and stir for an additional 2 hours.
- Monitor the reaction progress by thin-layer chromatography (TLC).



- In situ N-Cbz Protection:
 - Upon completion of the reductive amination, cool the reaction mixture back to 0°C.[1]
 - Adjust the pH of the solution to approximately 9-10 with a 2 N sodium hydroxide solution.
 - Simultaneously, add benzyl chloroformate (1.1 eq) and a 4 N sodium hydroxide solution dropwise to the reaction mixture, maintaining the temperature at 0°C and the pH between 9 and 10.[1]
 - Stir the reaction vigorously at 0°C for 2 hours, then allow it to warm to room temperature and stir for another 30 minutes.[1]
- Work-up and Purification:
 - Transfer the reaction mixture to a separatory funnel and wash with diethyl ether to remove any unreacted benzyl chloroformate.[1]
 - Separate the aqueous layer and cool it to 0°C.
 - Acidify the aqueous layer to a pH of 2-3 with concentrated hydrochloric acid.[1]
 - Extract the product with diethyl ether (3 x volumes).
 - Combine the organic extracts and wash with brine.
 - Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
 - The final product, N-benzyl-N-benzyloxycarbonyl-glycine, is typically obtained as an oil.[1] Further purification can be achieved by column chromatography on silica gel if necessary.

Data Presentation

3.1. Expected Yield and Physical Properties:



Product	Molecular Formula	Molecular Weight (g/mol)	Theoretical Yield	Physical Appearance
N-Benzyl-N-Cbz- glycine	C17H17NO4	299.32	>85%	Oil

3.2. Spectroscopic Data:

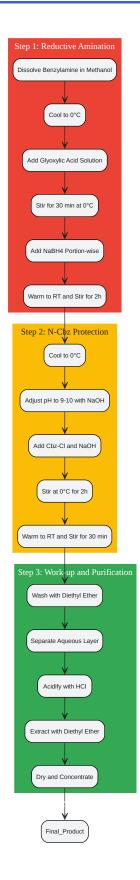
While specific experimental spectra for **N-Benzyl-N-Cbz-glycine** are not readily available in the searched literature, the following table outlines the expected chemical shifts for the key protons and carbons based on the analysis of similar structures.

Expected ${}^{\scriptscriptstyle 1}\!H$ NMR Chemical Shifts (δ , ppm)	Expected ¹³ C NMR Chemical Shifts (δ, ppm)
7.20-7.40 (m, 10H, Ar-H)	171-173 (C=O, carboxylic acid)
5.10-5.20 (s, 2H, Cbz-CH ₂)	156-158 (C=O, carbamate)
4.50-4.60 (s, 2H, Benzyl-CH ₂)	135-137 (Ar-C, quaternary)
3.90-4.00 (s, 2H, Glycine-CH ₂)	127-129 (Ar-CH)
10.0-12.0 (br s, 1H, COOH)	67-68 (Cbz-CH ₂)
52-54 (Benzyl-CH ₂)	
49-51 (Glycine-CH ₂)	_

Mandatory Visualizations

4.1. Experimental Workflow Diagram:



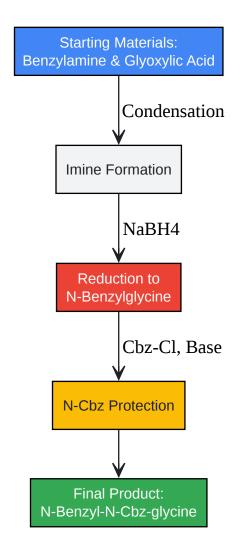


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Caption: Experimental workflow for the synthesis of N-Benzyl-N-Cbz-glycine.



4.2. Logical Relationship of Synthesis Steps:



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Caption: Logical flow of the synthetic steps.

Conclusion

This technical guide outlines a robust and efficient one-pot synthesis of **N-Benzyl-N-Cbz-glycine** from readily available starting materials. The detailed experimental protocol and workflow diagrams provide a clear roadmap for researchers in the field of drug discovery and peptide chemistry. The presented methodology offers a practical approach for the preparation of this important synthetic intermediate.



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References

- 1. file.medchemexpress.com [file.medchemexpress.com]
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